molecular formula C10H12O4 B15187100 Pyrenolide C CAS No. 76353-69-0

Pyrenolide C

Cat. No.: B15187100
CAS No.: 76353-69-0
M. Wt: 196.20 g/mol
InChI Key: JWBPDRMVPZPOHO-RQBIMOGRSA-N
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Description

Pyrenolide C is a bioactive macrolide compound isolated from the fungus Pyrenophora teres. It belongs to the class of nonenolides, which are characterized by a ten-membered lactone ring. This compound, along with its analogues Pyrenolide A and Pyrenolide B, exhibits significant biological activities, including antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrenolide C is typically isolated from the culture filtrates of Pyrenophora teres. The fungus is surface-cultured in a malt-dextrose medium for about 20 days at temperatures ranging from 27 to 30°C. The culture filtrate is then extracted with ethyl acetate. The extract undergoes column chromatography on silica gel, followed by purification using preparative thin-layer chromatography (TLC) and crystallization .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures.

Chemical Reactions Analysis

Types of Reactions

Pyrenolide C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at various positions on the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities.

Scientific Research Applications

Pyrenolide C has several scientific research applications:

Mechanism of Action

Pyrenolide C exerts its effects by inhibiting the growth of fungal hyphae. It induces the formation of irregularly swollen hyphae, disrupting normal fungal growth and development. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with fungal cell wall synthesis and integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrenolide C is unique due to its specific structural features and biological activities.

Properties

CAS No.

76353-69-0

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(2R,4S,5E,8Z)-4-hydroxy-2-methyl-3,4-dihydro-2H-oxecine-7,10-dione

InChI

InChI=1S/C10H12O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7,9,12H,6H2,1H3/b3-2+,5-4-/t7-,9-/m1/s1

InChI Key

JWBPDRMVPZPOHO-RQBIMOGRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](/C=C/C(=O)/C=C\C(=O)O1)O

Canonical SMILES

CC1CC(C=CC(=O)C=CC(=O)O1)O

Origin of Product

United States

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